3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID
Overview
Description
3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is a synthetic organic compound that belongs to the class of amino acids This compound is characterized by the presence of an anilinocarbonyl group, a tert-butylphenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID typically involves the following steps:
Formation of the anilinocarbonyl group: This can be achieved by reacting aniline with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step involves the alkylation of a phenyl ring with tert-butyl chloride in the presence of a Lewis acid catalyst.
Coupling of the two intermediates: The final step involves coupling the anilinocarbonyl intermediate with the tert-butylphenyl intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anilinocarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the anilinocarbonyl group.
Reduction: Reduced forms of the anilinocarbonyl group.
Substitution: Substituted derivatives with different nucleophiles.
Scientific Research Applications
3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[(anilinocarbonyl)amino]-3-phenylpropanoic acid: Lacks the tert-butyl group, resulting in different chemical and biological properties.
3-[(anilinocarbonyl)amino]-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and interactions.
Uniqueness
3-[(ANILINOCARBONYL)AMINO]-3-[4-(TERT-BUTYL)PHENYL]PROPANOIC ACID is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its chemical reactivity and biological interactions. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-3-(phenylcarbamoylamino)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)15-11-9-14(10-12-15)17(13-18(23)24)22-19(25)21-16-7-5-4-6-8-16/h4-12,17H,13H2,1-3H3,(H,23,24)(H2,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBHZBALIAQTCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.